

# 1-Chloro-2,7-naphthyridin-4-ol CAS number and structure

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## Compound of Interest

Compound Name: 1-Chloro-2,7-naphthyridin-4-ol

Cat. No.: B8232666

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An In-Depth Technical Guide to **1-Chloro-2,7-naphthyridin-4-ol**: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of **1-Chloro-2,7-naphthyridin-4-ol**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structure, synthesis, chemical reactivity, and applications, offering field-proven insights grounded in authoritative chemical literature. This document is designed to serve as a practical resource for scientists leveraging this versatile building block in the creation of novel therapeutic agents.

## Compound Identification and Core Structure

**1-Chloro-2,7-naphthyridin-4-ol** is a bifunctional heterocyclic molecule belonging to the naphthyridine family.<sup>[1]</sup> Naphthyridines, as a class, are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in pharmacologically active molecules and their ability to engage in biologically relevant interactions, such as hydrogen bonding and pi-stacking.<sup>[1][2][3][4]</sup> The structure of this specific compound features a reactive chlorine atom at the C1 position and a hydroxyl group at the C4 position, making it an exceptionally valuable intermediate for building molecular complexity.<sup>[1]</sup>

The chlorine atom serves as an effective leaving group for nucleophilic substitution reactions or as a handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse side chains.[1] Concurrently, the hydroxyl group can act as a hydrogen bond donor or acceptor, or be further functionalized to modulate the compound's physicochemical properties. [1]

Table 1: Compound Identification

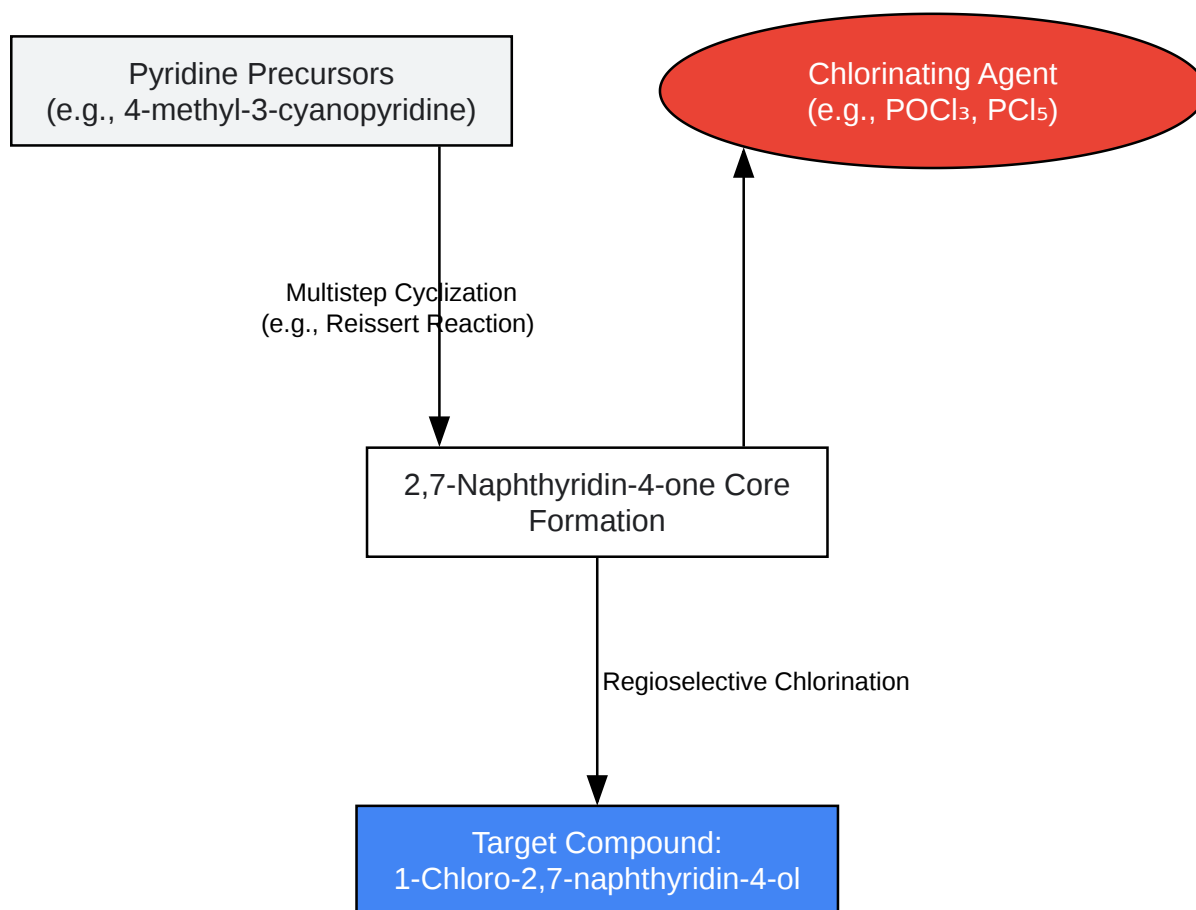
Property	Value	Source
IUPAC Name	<b>1-chloro-2,7-naphthyridin-4-ol</b>	<b>PubChem[1]</b>
CAS Number	Not explicitly available in search results. The related precursor, 1-Chloro-2,7-naphthyridine, is CAS: 69042-30-4.	Sunway Pharm Ltd[5], MOLBASE[6]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O	Benchchem[1]
Molecular Weight	180.59 g/mol	Benchchem[1]

| InChI Key | RRBPVQGMVAXEAX-UHFFFAOYSA-N | Benchchem[1] |

## Synthesis and Strategic Considerations

While a single, dedicated procedure for the synthesis of **1-Chloro-2,7-naphthyridin-4-ol** is not explicitly detailed in the reviewed literature, a logical and effective synthetic pathway can be constructed based on established naphthyridine chemistry.[1] The strategy hinges on the sequential construction and functionalization of the core 2,7-naphthyridine ring system.

A plausible approach involves the initial synthesis of a 2,7-naphthyridin-4-ol core, followed by a regioselective chlorination step. Alternatively, one could start with a pre-chlorinated precursor like 1,3-dichloro-2,7-naphthyridine and perform a selective hydrolysis to install the hydroxyl group.[1] The choice of route often depends on the availability of starting materials and the desired control over regioselectivity.



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Caption: Proposed synthetic workflow for **1-Chloro-2,7-naphthyridin-4-ol**.

## Representative Experimental Protocol: Chlorination of a Naphthyridinone Precursor

This protocol is a representative methodology based on standard procedures for the chlorination of N-heterocyclic ketones, a key step in the proposed synthesis.[1]

Objective: To convert a 2,7-naphthyridin-4(7H)-one precursor to **1-Chloro-2,7-naphthyridin-4-ol**. The tautomeric equilibrium between the -ol and -one forms is critical, and chlorinating agents like phosphoryl chloride (POCl<sub>3</sub>) readily react with the keto form.

Materials:

- 2,7-naphthyridin-4(7H)-one precursor (1.0 eq)
- Phosphoryl chloride ( $\text{POCl}_3$ ) (5-10 eq)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Toluene or another high-boiling inert solvent
- Ice-cold saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard glassware

#### Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend the 2,7-naphthyridin-4(7H)-one precursor (1.0 eq) in toluene.
- **Reagent Addition:** Carefully add phosphoryl chloride ( $\text{POCl}_3$ , 5-10 eq) to the suspension at room temperature, followed by a catalytic amount of DMF. Causality Note:  $\text{POCl}_3$  is a powerful and common chlorinating and dehydrating agent. DMF can act as a catalyst to form a Vilsmeier-Haack type intermediate, which facilitates the chlorination of the lactam.
- **Heating:** Equip the flask with a reflux condenser and heat the reaction mixture to reflux (typically 100-110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.
- **Work-up (Quenching):** Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. Safety Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.

- **Neutralization:** Neutralize the acidic aqueous mixture by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated NaHCO<sub>3</sub> solution until the effervescence ceases and the pH is ~7-8.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or EtOAc (3x volumes).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid via column chromatography on silica gel or recrystallization to obtain the pure **1-Chloro-2,7-naphthyridin-4-ol**.

## Chemical Reactivity and Applications

The dual functionality of **1-Chloro-2,7-naphthyridin-4-ol** dictates its reactivity and utility.<sup>[1]</sup>

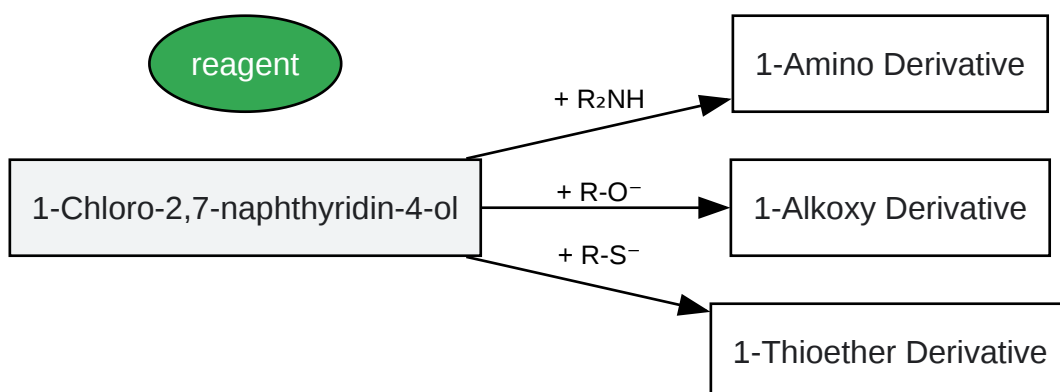
### Reactions at the C-1 Position

The chlorine atom at C-1 is susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar). This allows for the facile introduction of a wide array of functional groups, a common strategy in library synthesis for structure-activity relationship (SAR) studies. Based on precedents with related chloro-naphthyridine systems, this compound is expected to react with various nucleophiles.<sup>[1]</sup>

Table 2: Expected Nucleophilic Substitution Reactions at the C-1 Position

Nucleophile Type	Reagent Example	Expected Product
Nitrogen	Primary/Secondary Amines, Anilines	1-Amino-2,7-naphthyridin-4-ol derivatives
Oxygen	Alkoxides, Phenoxides	1-Alkoxy/Aryloxy-2,7-naphthyridin-4-ol derivatives

| Sulfur | Thiolates | 1-(Alkyl/Aryl)thio-2,7-naphthyridin-4-ol derivatives |



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## Sources

- [1. 1-Chloro-2,7-naphthyridin-4-ol | Benchchem \[benchchem.com\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. mdpi.com \[mdpi.com\]](#)
- [4. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. 1-Chloro-2,7-naphthyridine - CAS:69042-30-4 - Sunway Pharm Ltd \[3wpharm.com\]](#)
- [6. molbase.com \[molbase.com\]](#)
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